

In-Depth Technical Guide to the Spectroscopic Data of Suspenoidside B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Suspenoidside B is a naturally occurring iridoid glycoside isolated from the fruits of Forsythia suspensa. This document provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, which has demonstrated notable hepatoprotective activities. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Suspenoidside B**, along with the experimental protocols utilized for their acquisition.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the accurate mass and molecular formula of **Suspenoidside B**.

Table 1: Mass Spectrometry Data for Suspenoidside B



Parameter	Observed Value
lon	[M + Na]+
Calculated m/z	545.1630
Found m/z	545.1635
Molecular Formula	C25H30O12

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired on an Agilent 6210 TOF LC/MS instrument using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer. The instrument was calibrated to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Suspenoidside B** was accomplished through extensive 1D and 2D NMR spectroscopy. The ¹H (proton) and ¹³C (carbon) NMR data were recorded in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals. Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Suspenoidside B** (in CD₃OD, 600 MHz for ¹H, 150 MHz for ¹³C)



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
Aglycone		
1	95.1	5.76 (d, 1.8)
3	143.2	7.45 (s)
4	112.5	
5	31.2	2.82 (m)
6	40.1	2.15 (m), 1.95 (m)
7	78.2	4.25 (m)
8	135.5	
9	47.3	2.65 (dd, 8.4, 1.8)
10	21.8	1.05 (d, 6.6)
11	69.8	4.15 (m)
Glucosyl Moiety		
1'	100.2	4.75 (d, 7.8)
2'	74.9	3.28 (m)
3'	78.1	3.45 (m)
4'	71.8	3.35 (m)
5'	78.5	3.40 (m)
6'	62.9	3.88 (dd, 12.0, 2.4), 3.68 (dd, 12.0, 5.4)
Caffeoyl Moiety		
1"	127.8	
2"	115.3	6.85 (d, 8.4)
3"	146.8	
4"	149.5	



5"	116.4	6.78 (d, 8.4)
6"	123.1	6.95 (s)
7" (α)	148.2	7.60 (d, 15.6)
8" (β)	115.1	6.35 (d, 15.6)
9" (C=O)	168.5	

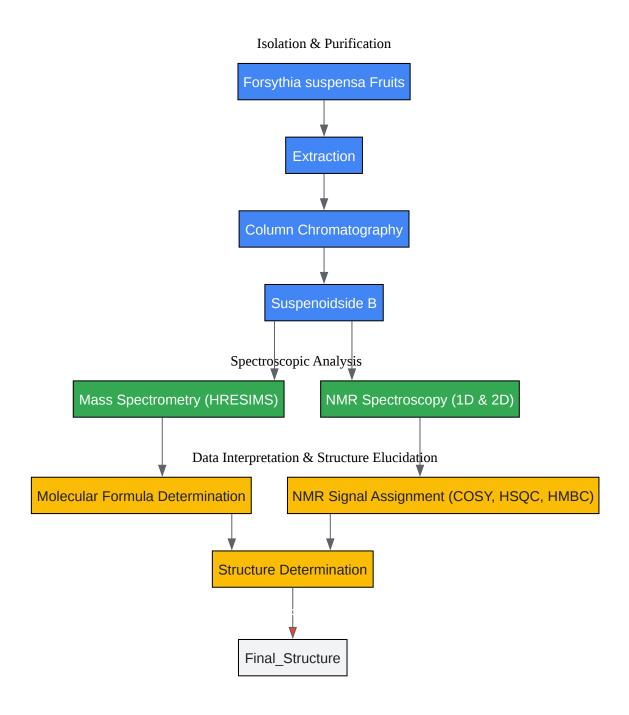
Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker AV-600 spectrometer operating at 600 MHz for 1 H and 150 MHz for 13 C. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts were referenced to the residual solvent peaks (δ H 3.31 and δ C 49.0). Standard pulse sequences were used for 1 H, 13 C, and 2D NMR experiments (COSY, HSQC, HMBC).

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a natural product like **Suspenoidside B** involves a series of steps from sample preparation to final structure elucidation. This process is visualized in the following diagram.





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Caption: Workflow for the isolation and structural elucidation of **Suspenoidside B**.



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